5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic molecule featuring a pyrrolo[3,4-c]pyrazol-6(1H)-one core. Key structural attributes include:
- Position 4: A 4-propoxyphenyl substituent, contributing to lipophilicity and steric bulk.
- Position 5: A 3-ethoxypropyl chain, enhancing solubility compared to shorter alkyl or aromatic substituents.
This structure is distinct from related compounds due to the combination of electron-donating (ethoxy, propoxy) and hydrogen-bonding (hydroxyphenyl) groups, which may influence reactivity, stability, and biological interactions.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O4/c1-3-15-32-18-12-10-17(11-13-18)24-21-22(19-8-5-6-9-20(19)29)26-27-23(21)25(30)28(24)14-7-16-31-4-2/h5-6,8-13,24,29H,3-4,7,14-16H2,1-2H3,(H,26,27) |
InChI Key |
PZQARKONZPSMIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOCC)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrrolo[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxypropyl group: This can be achieved through alkylation reactions using ethoxypropyl halides in the presence of a base.
Attachment of the hydroxyphenyl and propoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate phenol derivatives and propoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Core Structure : Identical pyrrolo[3,4-c]pyrazol-6(1H)-one backbone.
Key Differences :
Functional Impact :
Pyranopyrazole Derivatives (e.g., 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)
Core Structure: Pyranopyrazole vs. pyrrolopyrazole. Key Differences:
- Ring System: Pyranopyrazole includes a fused pyran ring, whereas the target compound features a pyrrolo ring.
- Substituents: The target compound lacks the cyano and amino groups present in pyranopyrazole derivatives.
Hydroxypyrazole Tautomerism in 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione
Structural Overlap : The 2-hydroxyphenyl group in the target compound parallels the hydroxypyrazole moiety in this analog.
Tautomeric Considerations :
- The hydroxyl group in both compounds may stabilize enol forms via intramolecular hydrogen bonding, influencing reactivity and stability .
- In the target compound, this tautomerism could affect interactions with biological targets (e.g., enzyme active sites).
Key Property Comparison Table
Biological Activity
5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolo[3,4-c]pyrazol-6(1H)-one core, which is known for its diverse biological activities. The presence of various substituents such as ethoxypropyl and propoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds within the pyrrolo[3,4-c]pyrazole class exhibit significant antioxidant properties. In vitro assays demonstrated that 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in preclinical studies. It inhibits key inflammatory mediators such as cytokines and prostaglandins, which are involved in the pathogenesis of chronic inflammatory conditions. This mechanism suggests potential therapeutic applications in diseases like arthritis and inflammatory bowel disease.
Anticancer Potential
Preliminary studies have indicated that 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of intrinsic pathways and has been shown to inhibit tumor growth in xenograft models.
The biological activities of this compound can be attributed to its ability to modulate several signaling pathways:
- NF-kB Pathway : Inhibition of the NF-kB pathway leads to reduced expression of pro-inflammatory genes.
- MAPK Pathway : Modulation of the MAPK signaling cascade contributes to its anticancer effects by promoting cell cycle arrest and apoptosis.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity using DPPH assay with IC50 values comparable to standard antioxidants. |
| Study 2 | Reported a reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating strong anti-inflammatory potential. |
| Study 3 | Showed cytotoxicity against A549 and HeLa cell lines with IC50 values in the micromolar range. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
